molecular formula C10H14N2O3 B1628264 N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide CAS No. 926248-15-9

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide

Cat. No. B1628264
CAS RN: 926248-15-9
M. Wt: 210.23 g/mol
InChI Key: ZWCQORYQXBBTBR-UHFFFAOYSA-N
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Description

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide, commonly known as AMAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMAM belongs to the class of acetanilide derivatives and is known to exhibit analgesic and anti-inflammatory properties.

Scientific Research Applications

Anthelmintic Spectrum

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, known as amidantel, showcases a promising anthelmintic spectrum. It is particularly effective against nematodes, filariae, and cestodes in rodents. Dogs also benefit from its high efficacy against hookworms and large roundworms. This compound has been well-tolerated in all tested animals without showing teratogenic effects, marking its significance in veterinary medicine (Wollweber et al., 1979).

Green Synthesis in Dye Production

The catalytic hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst is a significant step towards the green synthesis of azo disperse dyes. This process highlights an environmentally friendly approach to dye production, showcasing the importance of such intermediates in industrial applications (Zhang Qun-feng, 2008).

Antidepressant Activity

A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds like venlafaxine, have demonstrated potential antidepressant activity. These compounds inhibit the uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT) in rat brains, indicating their therapeutic potential in treating depression. Venlafaxine, in particular, is undergoing clinical evaluation due to its promising pharmacological profile (Yardley et al., 1990).

properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-6-10(13)12-9-4-3-7(15-2)5-8(9)11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCQORYQXBBTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588352
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926248-15-9
Record name N-(2-Amino-4-methoxyphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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